

# AMG-8718: A Comparative Analysis of BACE1/BACE2 Cross-Reactivity

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Compound of Interest		
Compound Name:	AMG-8718	
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This guide provides a detailed comparison of the  $\beta$ -secretase 1 (BACE1) inhibitor **AMG-8718** and its cross-reactivity with the homologous enzyme BACE2. The following sections present quantitative data on its inhibitory potency, benchmark it against other notable BACE1 inhibitors, and detail the experimental methodologies used for such assessments.

## **Executive Summary**

**AMG-8718** is a potent, orally active inhibitor of BACE1, an enzyme central to the production of amyloid- $\beta$  (A $\beta$ ) peptides implicated in Alzheimer's disease.[1][2] While highly active against its primary target, **AMG-8718** also exhibits inhibitory activity against the closely related BACE2. Understanding the selectivity profile of BACE1 inhibitors is critical, as BACE2 has distinct physiological substrates, and its inhibition could lead to unintended off-target effects. This guide synthesizes available data to provide a clear comparison of **AMG-8718**'s activity on both enzymes relative to other BACE1 inhibitors that have been evaluated in clinical trials.

## **Quantitative Comparison of Inhibitor Potency**

The inhibitory activities of **AMG-8718** and other selected BACE1 inhibitors against both BACE1 and BACE2 are summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a direct comparison of potency and selectivity.



Inhibitor	BACE1 IC50/Ki (nM)	BACE2 IC50/Ki (nM)	Selectivity (BACE2/BACE1)
AMG-8718	0.7[1]	5[1]	~7.1-fold
Verubecestat (MK- 8931)	2.2 (Ki)[3][4]	0.38 (Ki)[4]	~0.17-fold (more potent on BACE2)
Lanabecestat (AZD3293)	-	-	-
Atabecestat (JNJ- 54861911)	9.8 (Ki)[3]	-	-
CNP520	11 (Ki)[3]	30 (Ki)[3]	~2.7-fold

Note: IC50 and Ki values are directly cited from the provided search results. The selectivity is calculated as the ratio of BACE2 to BACE1 inhibitory values, with a higher number indicating greater selectivity for BACE1.

## **Experimental Protocols**

The determination of the inhibitory activity of compounds like **AMG-8718** against BACE1 and BACE2 typically involves in vitro enzymatic assays. While the specific protocol used for **AMG-8718** by its developers is proprietary, a general methodology based on widely accepted scientific practices is outlined below.

#### **BACE1 and BACE2 Inhibition Assay**

This protocol describes a fluorogenic assay to measure the enzymatic activity of BACE1 and BACE2 and to determine the potency of inhibitors.

#### Materials:

- Recombinant human BACE1 and BACE2 enzymes
- Fluorogenic BACE1/BACE2 substrate (e.g., a peptide containing the APP Swedish mutation sequence flanked by a fluorophore and a quencher)



- Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
- Test compound (e.g., AMG-8718) and control inhibitors
- 96-well or 384-well black microplates
- Fluorescence microplate reader

#### Procedure:

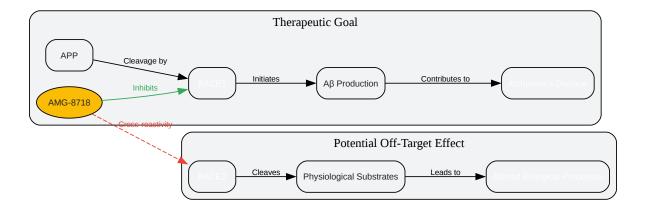
- Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
- Enzyme Preparation: The recombinant BACE1 or BACE2 enzyme is diluted to a
  predetermined optimal concentration in the assay buffer.
- Assay Reaction:
  - To each well of the microplate, add the test compound at various concentrations.
  - Add the diluted enzyme to each well and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
  - Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Signal Detection: The fluorescence intensity is measured kinetically over time or at a fixed endpoint using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).
- Data Analysis: The rate of substrate cleavage is determined from the increase in fluorescence over time. The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

A similar protocol can be adapted for assessing the cross-reactivity against other aspartyl proteases like Cathepsin D, using a specific substrate and optimal buffer conditions for that enzyme.[5][6][7][8][9]

## **BACE1 Inhibition and BACE2 Cross-Reactivity**



The following diagram illustrates the intended therapeutic action of BACE1 inhibition and the potential for off-target effects due to cross-reactivity with BACE2.



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Caption: BACE1 inhibition by AMG-8718 and potential BACE2 cross-reactivity.

#### **Discussion**

The data indicates that **AMG-8718** is a highly potent BACE1 inhibitor with an IC50 in the subnanomolar range.[1] However, it also demonstrates inhibitory activity against BACE2, with an approximately 7.1-fold selectivity for BACE1. In comparison, some other BACE1 inhibitors, such as verubecestat, show even less selectivity and can be more potent against BACE2 than BACE1.[3][4] The development of highly selective BACE1 inhibitors is a significant challenge due to the high degree of homology in the active sites of BACE1 and BACE2.

The clinical development of several BACE1 inhibitors has been halted due to a lack of efficacy or safety concerns, including potential off-target effects. For instance, preclinical studies with **AMG-8718** revealed retinal toxicity in rats, which was suspected to be an off-target effect.[2] While the precise cause of these adverse events is not always clear, the potential for BACE2 inhibition to disrupt normal physiological processes remains a key consideration for researchers in this field. Therefore, a thorough evaluation of an inhibitor's selectivity profile is a critical component of its preclinical safety assessment.



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